molecular formula C10H11N3O B13330654 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol

Cat. No.: B13330654
M. Wt: 189.21 g/mol
InChI Key: KBVNOZLIVPKYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-aminophenol with 4-formylpyrazole under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenolic group and an amino-pyrazole moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-[(4-aminopyrazol-1-yl)methyl]phenol

InChI

InChI=1S/C10H11N3O/c11-9-5-12-13(7-9)6-8-1-3-10(14)4-2-8/h1-5,7,14H,6,11H2

InChI Key

KBVNOZLIVPKYEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.